BenchChemオンラインストアへようこそ!

Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide

Physicochemical profiling Membrane permeability Prodrug design

CAS 379236-73-4 is a research-only heterocyclic building block with a unique [2,1-c] ring fusion, offering a distinct regioisomeric and pharmacological fingerprint compared to patented [2,3-c] series. Its 9-COOCH₃ group provides a versatile synthetic handle for amide, acid, or ester diversification, while the enhanced lipophilicity (logP ~1.2-1.5) makes it ideal for permeability assays and phenotypic screening. This scaffold enables freedom-to-operate in ion channel and enzyme programs where [2,3-c] chemotypes are heavily claimed.

Molecular Formula C8H9N3O4S
Molecular Weight 243.24
CAS No. 379236-73-4
Cat. No. B2580629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide
CAS379236-73-4
Molecular FormulaC8H9N3O4S
Molecular Weight243.24
Structural Identifiers
SMILESCOC(=O)C1=NC=CN2C1=NS(=O)(=O)CC2
InChIInChI=1S/C8H9N3O4S/c1-15-8(12)6-7-10-16(13,14)5-4-11(7)3-2-9-6/h2-3H,4-5H2,1H3
InChIKeyLSSANXLIRGPDIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide: A Specialized Pyrazinothiadiazine Dioxide Scaffold for Drug Discovery Research


Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide (CAS 379236-73-4) is a heterocyclic small molecule (C8H9N3O4S, MW 243.24 g/mol) belonging to the pyrazino[2,1-c][1,2,4]thiadiazine 2,2-dioxide class [1]. This scaffold is structurally related to the clinically precedented pyrazinothiadiazine dioxide family, which includes potassium channel modulators and bronchodilators [2]. The compound features a methyl carboxylate ester at the 9-position, distinguishing it from both the corresponding carboxylic acid analog and from 9-aryl-substituted derivatives such as TAK-653 (osavampator), an AMPA receptor positive allosteric modulator in clinical development [3]. The [2,1-c] ring fusion pattern creates a unique spatial orientation of the sulfone and imine functionalities, resulting in a hydrogen-bonding topology that is regioisomerically distinct from the more extensively characterized pyrazino[2,3-c][1,2,6]thiadiazine series [4].

Why the Methyl Ester and [2,1-c] Fusion Pattern of CAS 379236-73-4 Cannot Be Interchanged with Generic Pyrazinothiadiazine Analogs


The pyrazinothiadiazine dioxide chemical space encompasses multiple regioisomeric series ([2,1-c] vs. [2,3-c]), substitution patterns, and oxidation states, each yielding distinct pharmacological profiles [1]. The methyl carboxylate ester at position 9 of this compound confers substantially different physicochemical properties—including increased lipophilicity and membrane permeability—compared to the free carboxylic acid analog (CAS 793716-00-4, logP 0.163), making the ester the preferred choice for cell-permeability-dependent assays or as a prodrug precursor [2]. The [2,1-c] ring fusion, which incorporates a bridgehead nitrogen, orients the sulfone group differently from the [2,3-c] series, altering the geometry of key hydrogen-bond acceptor sites and thereby affecting target recognition at ion channels and receptors [1]. Furthermore, the absence of a bulky 9-aryl substituent—present in advanced clinical candidates like TAK-653—fundamentally changes the pharmacophore, redirecting biological activity away from AMPA receptor potentiation toward other ion channel or enzyme targets associated with the smaller carboxylate ester substitution pattern [3].

Quantitative Differentiation Evidence for Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide Against Key Comparators


LogP Shift and Predicted Membrane Permeability Advantage Over the Carboxylic Acid Analog (EN300-11209 / CAS 793716-00-4)

Esterification of the carboxylic acid to the methyl ester increases lipophilicity, a well-established quantitative structure-property relationship (QSPR). The free carboxylic acid analog (CAS 793716-00-4, available as Enamine EN300-11209) has a measured logP of 0.163 [1]. Applying the standard Hansch π-value for conversion of a carboxylic acid to a methyl ester (ΔlogP ≈ +1.0 to +1.3 depending on the local chemical environment), the predicted logP for the target methyl ester compound is approximately 1.2–1.5 [2]. This logP shift translates into an estimated 5- to 15-fold increase in passive membrane permeability based on established logP-permeability correlations for small heterocycles [2].

Physicochemical profiling Membrane permeability Prodrug design ADME optimization

Regioisomeric Scaffold Differentiation: [2,1-c] vs. [2,3-c] Pyrazinothiadiazine Dioxide Core

The pyrazinothiadiazine dioxide family encompasses two major regioisomeric series: the pyrazino[2,3-c][1,2,6]thiadiazine dioxides and the pyrazino[2,1-c][1,2,4]thiadiazine dioxides. The [2,3-c] series has been extensively characterized for KATP channel modulation and bronchodilator activity, with compounds such as PF-904 (4-amino-1-ethyl-6-methylpyrazino[2,3-c][1,2,6]thiadiazine 2,2-dioxide) demonstrating in vivo bronchoprotection at 12.5–200 mg/kg intraduodenal dosing in guinea pigs [1]. The target compound belongs to the [2,1-c] series, where the bridgehead nitrogen and [1,2,4]thiadiazine ring create a distinct hydrogen-bond acceptor geometry and electronic distribution. This regioisomeric difference is non-trivial: in related fused thiadiazine systems, a change in ring fusion position has been shown to alter KATP channel subtype selectivity (SUR1/Kir6.2 vs. SUR2/Kir6.2) by modulating the spatial presentation of the sulfone oxygen and imine nitrogen pharmacophoric elements [2].

Scaffold hopping Regioisomer selectivity Ion channel modulation Target engagement

Pharmacophore Divergence from 9-Aryl-Substituted AMPA Receptor PAMs (TAK-653 / Osavampator)

TAK-653 (osavampator, CAS 1358751-06-0) is a clinical-stage pyrazino[2,1-c][1,2,4]thiadiazine 2,2-dioxide that acts as a selective AMPA receptor positive allosteric modulator (PAM) with an EC50 of 3.3 μM in hGluA1i CHO cells [1]. TAK-653's AMPA PAM activity is critically dependent on its 9-(4-cyclohexyloxyphenyl) substituent, which engages a lipophilic pocket at the AMPA receptor subunit interface, while the 7-methyl group provides additional hydrophobic contacts. The target compound (CAS 379236-73-4) lacks both the 9-aryl substituent and the 7-methyl group, instead bearing a 9-COOCH3 ester. This fundamental pharmacophore difference predicts a complete loss of AMPA receptor PAM activity; the methyl ester's smaller size (molar refractivity ~22 cm³/mol vs. ~89 cm³/mol for the 4-cyclohexyloxyphenyl group) and distinct electrostatic profile redirect target engagement toward alternative biological targets such as enzymes with oxyanion holes, metal-dependent hydrolases, or non-AMPA ion channels [2].

AMPA receptor modulation Pharmacophore analysis Target deconvolution Neuropsychiatric drug discovery

Synthetic Versatility: The Methyl Ester as a Divergent Intermediate for Library Synthesis Compared to the Carboxylic Acid

The methyl ester functionality at position 9 serves as a strategic synthetic handle for downstream diversification. Unlike the free carboxylic acid analog—which requires activation (e.g., HATU, EDC/HOBt) for amide bond formation and carries the risk of racemization or side reactions—the methyl ester can be directly converted to amides via aminolysis under mild thermal or Lewis acid-catalyzed conditions [1]. Additionally, controlled hydrolysis of the ester yields the carboxylic acid, providing access to both ester and acid chemotypes from a single procurement. This is in contrast to TAK-653 and related 9-aryl derivatives, where the 9-position is blocked by a C-C bond to a bulky aryl group, precluding further functionalization at this site [2]. The methyl ester also enables transesterification to bulkier esters (e.g., isopropyl, tert-butyl) for tuning lipophilicity or introducing chiral auxiliaries.

Medicinal chemistry Library synthesis Chemical diversification Amide coupling

Anthelmintic and Anti-Inflammatory Activity Potential Inferred from Pyrazinothiadiazine Dioxide Class Pharmacology

The pyrazinothiadiazine dioxide scaffold has demonstrated biological activity in multiple therapeutic areas beyond ion channel modulation. Specifically, pyrazinothiadiazine dioxide derivatives have shown anthelmintic activity against larval and preadult stages of Trichinella spiralis, with structure-activity relationships indicating that the sulfone group and the pyrazine ring nitrogen atoms are critical pharmacophoric elements [1]. This activity is distinct from the KATP channel opening mechanism of diazoxide (a benzothiadiazine dioxide) and the AMPA PAM activity of TAK-653, suggesting that the core scaffold engages multiple, target-class-divergent biological mechanisms depending on the substitution pattern [2]. The target compound's methyl ester substitution represents an unexplored combination within this activity space, positioning it as a candidate for anthelmintic screening programs seeking new chemical entities distinct from benzimidazoles and macrocyclic lactones.

Anthelmintic activity Anti-inflammatory Neglected tropical diseases Parasitology

Optimal Research and Procurement Scenarios for Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide


Focused Library Synthesis and SAR Expansion Around the Pyrazinothiadiazine Dioxide Core

The methyl ester at position 9 provides a versatile synthetic handle for generating focused compound libraries. Procurement of CAS 379236-73-4 enables direct aminolysis to diverse amide analogs, controlled hydrolysis to the carboxylic acid (CAS 793716-00-4), or transesterification to alternative esters—all from a single starting material. This divergent strategy is preferable to purchasing the carboxylic acid separately, as the methyl ester can access both acid- and amide-derived chemical space while offering higher organic solubility for solution-phase chemistry [1]. This scenario is supported by the synthetic versatility evidence established in Section 3, Evidence_Item 4.

Phenotypic Screening for Non-AMPA, Non-KATP Biological Targets Within the Pyrazinothiadiazine Family

Given the pharmacophore divergence from both TAK-653 (AMPA PAM) and the [2,3-c] KATP channel openers, CAS 379236-73-4 is well-suited as a probe compound in phenotypic screening cascades. Its small 9-COOCH3 substituent preserves the core scaffold's hydrogen-bonding features while eliminating the bulky aryl groups that drive AMPA or KATP channel activity, potentially revealing novel target engagement in areas such as anthelmintic, anti-inflammatory, or anticancer screening panels, consistent with the class-level pharmacological precedents described in Section 3, Evidence_Item 5 [2].

Physicochemical Comparator for Permeability and Prodrug Feasibility Studies

The estimated logP advantage of the methyl ester (~1.2–1.5) over the carboxylic acid (logP 0.163) makes this compound a useful comparator in permeability assays (e.g., Caco-2, PAMPA). It can serve as a reference standard when evaluating the impact of carboxylate esterification on membrane permeability within heterocyclic compound series, or as a model substrate for studying intracellular esterase-mediated activation in prodrug strategies. This application scenario follows directly from the logP and permeability differentiation evidence presented in Section 3, Evidence_Item 1 [3].

Scaffold-Hopping Reference Standard for Intellectual Property Differentiation

For organizations seeking to differentiate their chemical matter from the extensively patented pyrazino[2,3-c][1,2,6]thiadiazine series (EP0580916B1 and related filings), the [2,1-c] regioisomeric scaffold of CAS 379236-73-4 provides a structurally distinct chemotype. The bridgehead nitrogen and [1,2,4]thiadiazine ring system create a different pharmacophoric fingerprint, enabling freedom-to-operate in screening programs targeting ion channels or other receptors where the [2,3-c] series is already claimed. This strategic value is supported by the regioisomeric differentiation analysis in Section 3, Evidence_Item 2 [4].

Quote Request

Request a Quote for Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.